Cas no 82657-70-3 (4-n-Propylbenzyl alcohol)

4-n-Propylbenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- (4-Propylphenyl)methanol
- 4-N-PROPYLBENZYL ALCOHOL
- CHEMBL153777
- SCHEMBL31452
- DTXSID90375178
- EN300-127673
- Benzenemethanol, 4-propyl-
- TZZUWLNIZBCCGL-UHFFFAOYSA-N
- FS-1700
- CS-0378171
- (4-propylphenyl)-methanol
- 82657-70-3
- 4-propylbenzyl alcohol
- AKOS009333178
- DB-160804
- G41614
- 4-n-Propylbenzyl alcohol
-
- MDL: MFCD06201146
- Inchi: InChI=1S/C10H14O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3
- InChI Key: TZZUWLNIZBCCGL-UHFFFAOYSA-N
- SMILES: CCCC1=CC=C(C=C1)CO
Computed Properties
- Exact Mass: 150.104465066g/mol
- Monoisotopic Mass: 150.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 93
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.6
Experimental Properties
- Color/Form: No date available
- Density: 0.984±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No date available
- Boiling Point: 241.3±8.0 ºC (760 Torr),
- Flash Point: 107.7±3.7 ºC,
- Solubility: Slightly soluble (2.7 g/l) (25 º C),
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4-n-Propylbenzyl alcohol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-n-Propylbenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019114556-1g |
(4-Propylphenyl)methanol |
82657-70-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
abcr | AB167328-1 g |
4-n-Propylbenzyl alcohol; 96% |
82657-70-3 | 1g |
€435.00 | 2022-03-25 | ||
abcr | AB167328-5 g |
4-n-Propylbenzyl alcohol; 96% |
82657-70-3 | 5g |
€1,103.30 | 2022-03-25 | ||
Enamine | EN300-127673-0.1g |
(4-propylphenyl)methanol |
82657-70-3 | 95% | 0.1g |
$120.0 | 2023-02-15 | |
Enamine | EN300-127673-10.0g |
(4-propylphenyl)methanol |
82657-70-3 | 95% | 10.0g |
$1839.0 | 2023-02-15 | |
Enamine | EN300-127673-100mg |
(4-propylphenyl)methanol |
82657-70-3 | 95.0% | 100mg |
$120.0 | 2023-10-01 | |
Enamine | EN300-127673-500mg |
(4-propylphenyl)methanol |
82657-70-3 | 95.0% | 500mg |
$320.0 | 2023-10-01 | |
1PlusChem | 1P00IDPU-500mg |
Benzenemethanol, 4-propyl- |
82657-70-3 | 95% | 500mg |
$391.00 | 2025-02-28 | |
abcr | AB167328-1g |
4-n-Propylbenzyl alcohol; 96% |
82657-70-3 | 1g |
€537.00 | 2023-09-15 | ||
Aaron | AR00IDY6-100mg |
Benzenemethanol, 4-propyl- |
82657-70-3 | 95% | 100mg |
$190.00 | 2025-02-28 |
4-n-Propylbenzyl alcohol Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Additional information on 4-n-Propylbenzyl alcohol
4-Propylphenylmethanol (CAS NO 82657-70-3)
4-Propylphenylmethanol, also known by its CAS registry number 82657-70-3, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, cosmetics, and industrial applications. This compound belongs to the class of aromatic alcohols and is structurally characterized by a hydroxymethyl group attached to a benzene ring, which itself is substituted with a propyl chain at the para position. Its chemical formula is C₁₂H₁₆O.
Derived from the benzene ring core, 4-Propylphenylmethanol exhibits unique properties that make it valuable in various industries. The presence of the hydroxymethyl group renders the molecule amphiphilic, combining both hydrophilic and hydrophobic characteristics. This duality is instrumental in its ability to interact with biological systems, making it a subject of interest in drug discovery and development.
Recent studies have highlighted the potential of 4-Propylphenylmethanol as a precursor for synthesizing bioactive compounds. Its structure serves as a scaffold for developing drugs targeting various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. The molecule's hydroxymethyl group can be functionalized to introduce diverse pharmacophores, enhancing its biological activity and selectivity.
In the cosmetics industry, 4-Propylphenylmethanol is utilized as a fragrance component due to its pleasant odor and long-lasting properties. Its aromatic characteristics also make it suitable for use in perfumes, lotions, and other personal care products. The molecule's stability under physiological conditions further enhances its applicability in these sectors.
From an industrial perspective, 4-Propylphenylmethanol is employed as a building block in the synthesis of more complex molecules. Its structure allows for easy modification through various chemical reactions, making it a valuable intermediate in pharmaceutical and chemical manufacturing processes.
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